molecular formula C21H21N3O2S B6105461 N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide

N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide

カタログ番号 B6105461
分子量: 379.5 g/mol
InChIキー: KOTIWVDLWOYJNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as BPTP, is a small molecule inhibitor that has been developed for the treatment of cancer. BPTP is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in preclinical models, making it an attractive target for the development of new therapeutics for diabetes and obesity.

作用機序

N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide works by binding to the active site of PTP1B, preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and glucose uptake in skeletal muscle and adipose tissue, resulting in improved glucose homeostasis. This compound has also been shown to inhibit the growth of cancer cells by promoting apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes and obesity. In addition, this compound has been shown to decrease body weight and adiposity in obese mice. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.

実験室実験の利点と制限

One advantage of N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is that it is a highly specific inhibitor of PTP1B, with minimal off-target effects. This makes it a useful tool for studying the role of PTP1B in various physiological processes. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several potential future directions for research on N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Another area of interest is the investigation of this compound as a potential therapeutic for cancer, either as a single agent or in combination with chemotherapy. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for the development of new therapeutics for diabetes and obesity.

合成法

N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the coupling of two key intermediates, 1-(2-pyridinylmethyl)-3-piperidinecarboxylic acid and 1-benzothien-5-ylmethanol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-(1-benzothien-5-ylmethyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of diabetes and obesity, where it has been shown to improve insulin sensitivity and glucose uptake. In addition to its metabolic effects, this compound has also been investigated for its potential anti-cancer properties. PTP1B is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to suppress tumor growth and enhance the efficacy of chemotherapy.

特性

IUPAC Name

N-(1-benzothiophen-5-ylmethyl)-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20-7-5-17(13-24(20)14-18-3-1-2-9-22-18)21(26)23-12-15-4-6-19-16(11-15)8-10-27-19/h1-4,6,8-11,17H,5,7,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTIWVDLWOYJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCC2=CC3=C(C=C2)SC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。